pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a carbamate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine and pyrazole derivatives.
Reaction Steps:
Conditions: Reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for precise control of reaction parameters.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carbonyl compounds.
Reduction Products: Reduction typically results in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Chemistry:
Catalyst Development: The compound can be used as a ligand in catalysts for various chemical reactions.
Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Probes: The compound can be used to study biological systems due to its fluorescent properties.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in biological research.
Medicine:
Drug Development: The compound has potential as a lead compound in drug discovery, particularly for diseases involving pyridine and pyrazole derivatives.
Therapeutic Applications: It may have applications in treating conditions such as inflammation and infections.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some compounds inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and various metabolic processes .
Result of Action
Based on the known effects of similar compounds, it is likely that it exerts its effects by modulating the activity of its target enzymes or receptors, thereby influencing the biochemical pathways in which these targets are involved .
Comparison with Similar Compounds
Pyridin-2-ylmethyl (2-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate: Similar structure but without the methyl group on the pyrazole ring.
Pyridin-2-ylmethyl (2-(1-ethyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate: Ethyl group instead of methyl on the pyrazole ring.
Pyridin-2-ylmethyl (2-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)carbamate: Different position of the methyl group on the pyrazole ring.
Uniqueness:
The presence of the methyl group on the pyrazole ring in pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.
This compound's unique structure and diverse applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)16-13(5-4-8-19-16)9-20-17(23)24-12-15-6-2-3-7-18-15/h2-8,10-11H,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFZWGXSGWQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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